2-[4-(Tert-butyl)phenoxy]nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)11-6-8-12(9-7-11)20-14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMPNYYKUSIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384214 | |
| Record name | 2-[4-(tert-butyl)phenoxy]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54659-69-7 | |
| Record name | 2-[4-(tert-butyl)phenoxy]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Tert Butyl Phenoxy Nicotinic Acid and Its Analogues
General Synthetic Approaches to Phenoxynicotinic Acid Derivatives
The creation of the phenoxy-pyridine bond is typically achieved through nucleophilic aromatic substitution, a powerful method for forming aryl ethers.
The most common route to phenoxynicotinic acid derivatives involves the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org In this process, a halopyridine, typically a 2-chloro or 2-fluoronicotinic acid derivative, serves as the electrophile. The pyridine (B92270) ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid or an ester at the 3-position, which further activate the ring for substitution, particularly at the C2 and C4 positions. masterorganicchemistry.com
The general mechanism involves the attack of a phenoxide nucleophile on the carbon atom bearing the halogen leaving group. This addition forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups and the ring nitrogen. masterorganicchemistry.comnih.gov In the final step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and forming the desired aryl ether.
A related method is the Ullmann condensation, which is a copper-catalyzed reaction to form carbon-oxygen bonds. wikipedia.org While traditional Ullmann reactions often require harsh conditions with high temperatures and stoichiometric amounts of copper, modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org This method is particularly useful for less reactive aryl halides.
The choice of base and solvent is critical for the success of these reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the phenol (B47542), generating the required phenoxide nucleophile. High-boiling polar aprotic solvents such as Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are typically employed to facilitate the reaction. wikipedia.org
In many synthetic sequences involving nicotinic acid derivatives, the carboxylic acid group is temporarily converted into an ester. This protection strategy serves two primary purposes: it prevents the acidic proton from interfering with basic reagents used in subsequent steps (like the SNAr reaction), and it can improve the solubility of the intermediates in organic solvents.
Esterification is commonly achieved by refluxing the nicotinic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). orientjchem.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net
Once the desired molecular framework is assembled, the ester group is removed to regenerate the carboxylic acid. This is typically accomplished through a process called saponification, which involves hydrolysis of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then neutralized with a strong acid (e.g., HCl) in a final workup step to furnish the desired carboxylic acid product. researchgate.netgoogle.com
Specific Synthesis of 2-[4-(Tert-butyl)phenoxy]nicotinic Acid
The synthesis of the title compound is a multi-step process that combines the general principles of esterification, nucleophilic aromatic substitution, and hydrolysis.
A common and efficient pathway for synthesizing this compound begins with the commercially available 2-chloronicotinic acid.
Step 1: Esterification of 2-Chloronicotinic Acid The first step involves protecting the carboxylic acid group as an ester. For example, 2-chloronicotinic acid is reacted with n-butanol in the presence of a catalytic amount of sulfuric acid under reflux conditions to yield n-butyl 2-chloronicotinate. This reaction prepares the molecule for the subsequent C-O bond formation.
Step 2: Nucleophilic Aromatic Substitution The key bond-forming step is the reaction between n-butyl 2-chloronicotinate and 4-(tert-butyl)phenol. The reaction is typically performed in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is used to deprotonate the 4-(tert-butyl)phenol, forming the potassium 4-(tert-butyl)phenoxide in situ. This powerful nucleophile then displaces the chloride on the pyridine ring. The reaction may be heated to ensure a reasonable reaction rate and yield. In some cases, a copper catalyst (Ullmann conditions) can be used to improve the efficiency, especially if the halide is less reactive.
Step 3: Hydrolysis The final step is the deprotection of the carboxylic acid. The intermediate ester, n-butyl 2-[4-(tert-butyl)phenoxy]nicotinate, is treated with an aqueous solution of sodium hydroxide and heated to induce hydrolysis. After the reaction is complete, the mixture is cooled and acidified with a mineral acid like hydrochloric acid, causing the final product, this compound, to precipitate out of the solution, where it can be collected by filtration.
The following table summarizes typical conditions that can be optimized for the crucial SNAr/Ullmann coupling step in the synthesis of phenoxynicotinic acid derivatives.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Halopyridine | 2-Fluoronicotinate | 2-Chloronicotinate | 2-Bromonicotinate | Fluorine is often the best leaving group in SNAr due to its high electronegativity, leading to faster reactions. masterorganicchemistry.com |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Stronger bases like NaH can lead to faster reactions but may require anhydrous conditions. Cs₂CO₃ is often effective in promoting coupling reactions. |
| Solvent | DMF | DMSO | NMP | All are effective polar aprotic solvents. The choice can depend on boiling point and solubility of reactants. |
| Temperature | 100 °C | 120 °C | 150 °C | Higher temperatures generally increase reaction rates but can also lead to side products. Optimization is key. |
| Catalyst | None (SNAr) | CuI | Cu₂O | Copper catalysts (Ullmann) can be essential for less reactive halides like chlorides and bromides. researchgate.net |
The primary intermediates in the described synthesis are the esterified pyridine, n-butyl 2-chloronicotinate , and the coupled product prior to hydrolysis, n-butyl 2-[4-(tert-butyl)phenoxy]nicotinate .
The structures of these intermediates are confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the proton environment, confirming the presence of the butyl group, the aromatic protons on both rings, and their relative positions. ¹³C NMR is used to identify all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. For the ester intermediates, a strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The formation of the ether linkage is confirmed by the appearance of C-O-C stretching bands. researchgate.net
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the intermediates, confirming that the desired transformations have occurred. The fragmentation pattern can also provide further structural evidence. researchgate.net
Novel and Sustainable Synthetic Strategies for Nicotinic Acid Derivatives
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing nicotinic acid derivatives.
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source has proven highly effective for SNAr and related coupling reactions. nih.govyoutube.com Microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions compared to conventional heating methods. nih.govmdpi.comfrontiersin.org This is due to efficient and direct heating of the polar solvent and reactants.
Enzymatic Synthesis : Biocatalysis offers a green alternative to traditional chemical methods. Enzymes, such as lipases, can be used to catalyze esterification and amidation reactions under very mild conditions (e.g., lower temperatures and neutral pH). researchgate.netnih.govfrontiersin.org For instance, immobilized lipases like Novozym 435 are highly efficient for synthesizing esters of nicotinic acid in organic solvents, often with high selectivity and the ability to be recycled and reused. nih.gov This approach avoids the use of harsh acid or base catalysts.
Green Solvent-Based Methodologies (e.g., Cyrene-based approaches)
The development of environmentally benign synthetic methods has led to the exploration of green solvents as alternatives to conventional, often toxic, polar aprotic solvents like DMF, DMSO, and NMP. researchgate.netunimi.it Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from renewable cellulose waste, has emerged as a promising substitute. rsc.orgmerckgroup.com It is biodegradable, non-mutagenic, and non-toxic, making it an attractive medium for chemical synthesis. rsc.org
Recent research has demonstrated the successful application of Cyrene™ in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of nicotinic esters. researchgate.netunimi.it This type of reaction is directly applicable to the synthesis of 2-phenoxynicotinic acid derivatives. In a notable study, Cyrene™ was used as the solvent for the reaction between methyl 6-chloronicotinate and various phenols. researchgate.net The study highlighted that Cyrene™ not only outperformed traditional solvents like DMF and DMSO but also allowed for a significantly reduced reaction time of just 15 minutes. researchgate.netunimi.it This short reaction time is crucial as it prevents the polymerization of Cyrene™, which can occur in the presence of bases. researchgate.net
The use of Cyrene™ also simplifies the product purification process. Due to its high solubility in water, the desired nicotinic ester products can be easily isolated by simple precipitation upon the addition of ice-water. researchgate.netunimi.it This avoids the need for extensive and environmentally taxing extraction procedures.
Table 1: Comparison of Solvents in the SNAr of Nicotinic Esters researchgate.net
| Solvent | Reaction Time | Key Advantages | Challenges |
|---|---|---|---|
| Cyrene™ | 15 minutes | Bio-based, non-toxic, easy product purification, outperforms traditional solvents. researchgate.netrsc.org | Prone to polymerization with bases over longer reaction times. researchgate.net |
| DMF | Several hours | Well-established solvent for SNAr reactions. | Reproductive toxicity, environmental concerns. researchgate.netmerckgroup.com |
| DMSO | Several hours | Effective for SNAr reactions. | Toxicity and environmental concerns. researchgate.net |
The general protocol for this green synthesis involves reacting a chloronicotinate ester with the desired phenol (such as 4-tert-butylphenol) in Cyrene™ in the presence of a base like triethylamine (Et3N). researchgate.net This methodology represents a significant step forward in the sustainable synthesis of nicotinic acid derivatives.
Bio-inspired or Chemoenzymatic Synthetic Routes for Nicotinates
The quest for greener and more selective chemical transformations has led to the adoption of biocatalytic and bio-inspired methods. nih.govfrontiersin.org These approaches leverage enzymes or mimic natural processes to synthesize chemical compounds under mild conditions, often with high selectivity and efficiency. frontiersin.orgnih.gov
In the context of nicotinic acid and its derivatives (nicotinates), enzymatic synthesis is gaining considerable attention as an alternative to traditional chemical methods, which can require harsh conditions and generate hazardous waste. nih.govfrontiersin.orgnih.gov A primary biocatalytic route involves the hydrolysis of cyanopyridines to nicotinic acids using microbial enzymes called nitrilases. nih.govmdpi.com For instance, the conversion of 3-cyanopyridine to nicotinic acid has been achieved with 100% yield using the nitrilase from Rhodococcus rhodochrous J1. nih.govfrontiersin.org This one-step bioconversion occurs under mild reaction conditions. frontiersin.org
While direct enzymatic synthesis of this compound has not been extensively reported, the principles of chemoenzymatic synthesis can be applied to produce key precursors or related structures. Chemoenzymatic synthesis combines enzymatic and conventional chemical reactions. For example, a dynamic kinetic resolution (DKR) process, which pairs an enzyme with a metal catalyst, has been used to synthesize chiral neonicotinoid derivatives efficiently. acs.org This method allows for the in-situ racemization of the starting material, theoretically enabling a 100% yield of a single enantiomer. acs.org
Bio-inspiration in materials science often involves mimicking structures and processes from nature to create novel materials with enhanced properties. nih.govresearchgate.net While not a direct synthetic route for a small molecule like this compound, the principles of using biological building blocks and self-assembly could inspire novel formulation or delivery strategies for such compounds in the future.
Table 2: Examples of Biocatalytic Approaches for Nicotinate Synthesis
| Method | Enzyme/Catalyst | Substrate | Product | Key Features |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Nitrilase (from Rhodococcus rhodochrous J1) | 3-Cyanopyridine | Nicotinic Acid | High yield (100%), mild conditions, single-step reaction. nih.govfrontiersin.org |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst and CALB (Candida antarctica lipase B) | Racemic secondary alcohol | Enantiopure acetate | High enantiomeric excess (98%), potential for 100% yield. acs.org |
Synthesis of Structurally Related Nicotinic Acid Derivatives with Phenoxy and Tert-butyl Moieties
The synthesis of nicotinic acid derivatives bearing a phenoxy group at the 2-position, such as this compound, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This general strategy involves the displacement of a leaving group, usually a halogen, from the pyridine ring by a phenoxide nucleophile.
The key starting materials for this synthesis are a 2-halonicotinic acid derivative and 4-tert-butylphenol (B1678320). A common and readily available precursor is 2-chloronicotinic acid or its corresponding esters (e.g., methyl 2-chloronicotinate or n-butyl 2-chloronicotinate). researchgate.netgoogle.com
The synthesis can be outlined in the following steps:
Formation of the Phenoxide : 4-tert-butylphenol is treated with a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide, to generate the corresponding 4-tert-butylphenoxide. This enhances the nucleophilicity of the phenol.
Nucleophilic Aromatic Substitution (SNAr) : The 4-tert-butylphenoxide is then reacted with the 2-halonicotinic acid ester. The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or, as discussed previously, a greener alternative like Cyrene™. researchgate.net The phenoxide displaces the chloride at the C-2 position of the nicotinic acid ring to form the 2-[4-(tert-butyl)phenoxy]nicotinate ester.
Hydrolysis : The resulting ester is subsequently hydrolyzed to the carboxylic acid, this compound. This step is usually performed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidification to protonate the carboxylate and precipitate the final product.
This synthetic approach is versatile and can be used to generate a wide array of structurally related derivatives by simply varying the substituted phenol or the nicotinic acid backbone. Research into the synthesis of novel nicotinic acid derivatives for various applications continues to be an active area. nih.govresearchgate.net For example, a similar substitution approach has been used to synthesize tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for other complex molecules. researchgate.net
Structure Activity Relationship Sar Studies of Phenoxynicotinic Acid Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring
The pyridine ring, a central component of the phenoxynicotinic acid scaffold, serves as a critical anchor for molecular interactions. Modifications to this ring, particularly the positioning of the phenoxy moiety and the essential role of the carboxylic acid group, are fundamental to the compound's activity.
Positional Effects of Phenoxy Moiety on Biological Activity
The placement of the phenoxy group on the pyridine ring is a key determinant of a molecule's three-dimensional shape and its ability to fit into the binding site of a target protein. In 2-[4-(tert-butyl)phenoxy]nicotinic acid, the phenoxy group is located at the 2-position of the nicotinic acid core. nih.gov This specific arrangement is crucial. For instance, in the context of nicotinic acid receptors like HCA2, the binding pocket is known to be highly constrained. researchgate.net The positioning of the bulky phenoxy group at the 2-position precisely orients the rest of the molecule, allowing the carboxylic acid to engage with key residues in the receptor.
Studies on related pyridine derivatives have consistently shown that the substitution pattern on the pyridine ring dramatically influences biological outcomes. For example, research on pyridine carboxylic acid derivatives as enzyme inhibitors revealed that pyridine-2-carboxylic acid derivatives were potent inhibitors, whereas pyridine-4-carboxylic acid derivatives showed significantly weaker activity. dovepress.com This highlights that the relative positioning of the carboxylic acid and the substituent (in this case, the phenoxy group) is critical for establishing the necessary interactions for high-affinity binding. The ether oxygen of the phenoxy moiety itself can be crucial, potentially forming hydrogen bonds with amino acid residues within the binding site, further stabilizing the ligand-receptor complex. nih.govencyclopedia.pub
| Compound Class | Substituent Position | Observed Activity | Reference |
|---|---|---|---|
| Pyridine Carboxylic Acid Derivatives | 2-position | Pronounced inhibition of KDM5B (IC50 < 1.0 µM) | dovepress.com |
| Pyridine Carboxylic Acid Derivatives | 4-position | Weaker inhibition of KDM5B (IC50 = 1.4 and 2.0 µM) | dovepress.com |
| ASK1 Inhibitors | Picolinic acid (2-carboxy) | Inactive | dovepress.com |
| ASK1 Inhibitors | Modified picolinic acid (with C-F) | Significant inhibitory effect (IC50 < 300 nM) | dovepress.com |
Role of the Carboxylic Acid Group in Molecular Recognition
The carboxylic acid group is an indispensable feature for the biological activity of many nicotinic acid derivatives. ijacskros.comresearchgate.net It acts as a primary recognition element, often forming critical hydrogen bonds or ionic interactions (as a carboxylate anion) with receptor sites. ijacskros.com For ligands targeting hydroxy-carboxylic acid (HCA) receptors, such as HCA2, the carboxylic acid is known to interact with a highly conserved arginine residue, an interaction that is essential for receptor activation. nih.gov
The acidic nature of the carboxyl group allows it to donate a proton, forming a negatively charged carboxylate that can engage in strong electrostatic interactions with positively charged amino acid residues in a binding pocket. ijacskros.com The ability of carboxylic acids to form stable, cyclic hydrogen-bonded dimers can also influence their behavior and recognition. nih.gov Modifying or replacing this group typically leads to a dramatic loss of activity. For example, converting the carboxylic acid to an ester or amide, while sometimes a valid strategy for altering pharmacokinetic properties, often abolishes the key interactions required for high-affinity binding at the primary target. nih.gov This underscores the central role of the carboxylic acid as a key pharmacophore, anchoring the molecule in the correct orientation to allow other parts of the scaffold to make favorable contacts.
Influence of Substituents on the Phenoxy Moiety
Significance of the Tert-butyl Group Position and Stereochemistry
The tert-butyl group is a common motif in medicinal chemistry, valued for its unique properties. hyphadiscovery.comresearchgate.net Its most notable feature is its large size and specific three-dimensional shape, which introduces significant steric bulk. researchgate.net In this compound, this group is placed at the 4-position (para-position) of the phenoxy ring. This positioning is strategic; para-substitution often allows the bulky group to fit into a specific hydrophobic pocket of a receptor without causing steric clashes that might occur with substitution at the ortho- or meta-positions.
The tert-butyl group serves several functions:
Potency Enhancement: It can provide a significant boost in potency by occupying a specific sub-pocket in the target protein. hyphadiscovery.com
Steric Shield: Its bulk can act as a steric shield, protecting more metabolically vulnerable parts of the molecule from enzymatic degradation, thereby increasing its stability. hyphadiscovery.comresearchgate.net
Lipophilicity: It adds lipophilic (fat-loving) character to the molecule, which can influence its absorption, distribution, and ability to cross cell membranes. hyphadiscovery.com
Numerous studies have shown that a 4-tert-butylphenoxy moiety is a "privileged" structure, frequently appearing in highly active compounds across different biological targets. nih.govencyclopedia.pubmdpi.com This suggests that this particular substitution pattern is highly effective at improving binding affinity and selectivity. mdpi.com
Electronic and Steric Effects of Aryl Substitutions on Biological Activity
Beyond the specific case of the tert-butyl group, the electronic and steric properties of any substituent on the phenoxy ring play a crucial role in determining biological activity.
Electronic Effects: Substituents can be either electron-donating (like alkyl groups) or electron-withdrawing (like halogens or nitro groups). researchgate.net These groups alter the electron density of the aromatic ring, which can affect its ability to participate in crucial π–π stacking or other electronic interactions with the receptor. For instance, an electron-donating group like tert-butyl can enhance the electron density of the phenoxy ring. nih.gov The choice of substituent can fine-tune the pKa of other functional groups on the molecule, influencing their ionization state at physiological pH. nih.gov
Steric Effects: The size and shape of a substituent (its steric profile) dictate how it fits within the confines of a receptor's binding site. A well-fitting substituent can make favorable van der Waals contacts, increasing binding affinity. Conversely, a group that is too large can cause a steric clash, preventing the ligand from binding effectively. researchgate.net SAR studies often reveal a "Goldilocks" principle, where a substituent of a specific size is optimal for activity. For example, studies on betulinic acid derivatives showed that having two methoxy (B1213986) groups at the 3- and 4-positions of a cinnamic acid moiety was more beneficial for anti-HIV activity than a single methoxy group or three methoxy groups. nih.gov
| Compound Series | Substitution on Phenyl/Phenoxy Ring | Effect on Activity | Reference |
|---|---|---|---|
| Betulinic Acid Derivatives | 3,4-diOCH3 | Potent (EC50 = 0.029 µM) | nih.gov |
| Betulinic Acid Derivatives | 3,4,5-triOCH3 | Slightly less potent (EC50 = 0.041 µM) | nih.gov |
| Betulinic Acid Derivatives | 4-OCH3 (mono) | Less potent (EC50 = 0.076−0.17 µM) | nih.gov |
| Phenoxyalkylamine Derivatives | 4-tert-butylphenoxy | Most active compound in series | nih.gov |
| Quinazolin-4(3H)-one Derivatives | tert-butylphenoxy | Most active compound, improved binding and selectivity | mdpi.com |
Correlation of Molecular Structure with Target Binding Affinity and Selectivity
The ultimate goal of SAR studies is to understand how the entire molecular structure works in concert to produce a desired biological effect, namely high binding affinity and selectivity for a specific target. researchgate.net For this compound, its affinity and selectivity are a product of the synergistic contributions of all its structural components.
The Nicotinic Acid Core: The pyridine ring and its essential carboxylic acid group act as the primary "anchor." The carboxylic acid forms a high-energy, directional interaction (like a salt bridge or hydrogen bond) with a key residue on the target receptor, effectively locking one end of the molecule in place. researchgate.netnih.gov
The Phenoxy Linker: The phenoxy group, positioned at the 2-position of the pyridine, acts as a rigid spacer that orients the substituted phenyl ring into a specific region of the binding site. nih.govencyclopedia.pub
The combination of a precise polar interaction from the carboxylic acid and a well-matched hydrophobic interaction from the tert-butylphenyl moiety is a classic strategy for achieving high affinity and selectivity. chemrxiv.org Studies on various receptor systems, from nicotinic acetylcholine (B1216132) receptors to opioid receptors, have shown that achieving selectivity often depends on exploiting subtle differences in the size and character of binding pockets between receptor subtypes. researchgate.net A ligand like this compound is designed so that its specific shape and pattern of interacting groups are complementary to its intended target, much like a key is designed to fit a specific lock.
Rational Design Principles for Enhanced Potency and Therapeutic Index
The rational design of phenoxynicotinic acid derivatives is a strategic endeavor that aims to optimize their pharmacological profile. This process involves a meticulous analysis of how structural modifications to the core molecule influence its interaction with biological targets, ultimately affecting its potency and therapeutic window. Key to this is the structure-activity relationship (SAR), which provides a framework for understanding the correlation between the chemical structure of a compound and its biological activity.
Research into phenoxynicotinic acid and related structures, such as phenoxyacetic acid derivatives, has revealed several key principles that guide the design of more effective and safer compounds. These principles often revolve around the nature and position of substituents on the phenoxy ring and modifications to the nicotinic acid moiety.
Influence of Substituents on the Phenoxy Ring:
The phenoxy group of 2-phenoxynicotinic acid serves as a crucial anchor for introducing structural diversity. The electronic and steric properties of substituents on this ring can dramatically alter the compound's activity.
Position of Substitution: The position of the substituent on the phenoxy ring is a critical determinant of biological activity. Studies on related phenoxyacetic acid derivatives have shown that para-substitution (at the C4 position) is often favorable for hypolipidemic activity. For instance, the introduction of a p-chlorobenzoyl moiety into a phenoxy-isobutyric acid scaffold significantly enhanced its lipid-lowering effects.
Nature of the Substituent: The type of substituent at the C4 position plays a pivotal role in modulating potency.
Halogens: The presence of a halogen, such as a chloro group, at the para-position of the phenoxy ring has been associated with significant hypolipidemic activity in various phenoxy acid derivatives.
Alkoxy Groups: A methoxy group at the C4 position of the terminal phenyl ring in a series of 2-phenoxynicotinic acid hydrazides resulted in moderate to high anti-inflammatory and analgesic activity. nih.gov This suggests that electron-donating groups can positively influence the biological profile.
Bulky Alkyl Groups: The introduction of a bulky alkyl group, such as a tert-butyl group, at the C4 position of the phenyl ring has been shown to be advantageous for hypolipidemic activity in structurally related compounds. For example, a study on 2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-ones demonstrated that the 4-(1,1-dimethylethyl)phenyl (tert-butylphenyl) group was crucial for their hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties. This highlights the potential importance of the tert-butyl group in "this compound" for its pharmacological effects. The lipophilicity and steric bulk of the tert-butyl group can enhance binding to the target protein and improve the pharmacokinetic profile of the molecule.
The following table summarizes the general influence of C4-phenoxy substituents on the activity of phenoxy acid derivatives based on findings from related compound series.
| Substituent at C4-Phenoxy | General Effect on Activity (in related series) |
| Chloro | Enhanced hypolipidemic activity |
| Methoxy | Moderate to high anti-inflammatory/analgesic activity |
| Tert-butyl | Potentially significant hypolipidemic activity |
Modifications of the Nicotinic Acid Moiety:
Molecular Mechanisms of Action
Enzyme Inhibition Profiles
The following sections provide a detailed analysis of the inhibitory effects of 2-[4-(tert-butyl)phenoxy]nicotinic acid and its structural analogues on various key enzymes.
Glycosidase Inhibition (α-Amylase and α-Glucosidase) and Noncompetitive Binding Mechanisms
Nicotinic acid derivatives have emerged as notable inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose absorption. acs.orgnih.govresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov Research into a library of novel nicotinic acid derivatives, specifically those with modifications at the 6-position of the pyridine (B92270) ring, has revealed significant inhibitory potential. acs.orgnih.gov
Mechanistic studies have shown that the most effective of these nicotinic acid derivatives act as noncompetitive inhibitors for both α-amylase and α-glucosidase. acs.orgnih.gov This is a significant finding, as noncompetitive inhibition means the inhibitor binds to an allosteric site on the enzyme, rather than the active site. This allows the inhibitor to bind to the enzyme regardless of whether the substrate is already bound, offering a distinct regulatory advantage over competitive inhibitors whose effects can be overcome by high substrate concentrations. acs.org This noncompetitive mechanism suggests that the nicotinic acid scaffold is a promising pharmacophore for developing new hypoglycemic agents. acs.org
| Enzyme | Inhibitor Class | Key Findings | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| α-Amylase | Nicotinic Acid Derivatives | Certain derivatives show micromolar inhibition (e.g., IC50 of 20.5 µM). One derivative achieved ~72% enzyme inactivation, surpassing the control, acarbose (B1664774). | Noncompetitive | acs.orgnih.gov |
| α-Glucosidase | Nicotinic Acid Derivatives | Derivatives exhibited inhibition values comparable to acarbose (e.g., IC50 of 26.4 µM) with significant enzyme inhibition at saturation (~80-90%). | Noncompetitive | acs.orgnih.gov |
Cyclooxygenase (COX-1 and COX-2) Inhibition and Preferential Selectivity
While direct studies on the cyclooxygenase (COX) inhibitory activity of this compound are not extensively documented in the reviewed literature, the structural components of the molecule suggest a potential for interaction. The di-tert-butyl phenol (B47542) moiety is a known feature in a class of dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the homeostatic COX-1 isoform. nih.gov
The selectivity of COX inhibitors is often dose-dependent; at higher concentrations, selective COX-2 inhibitors can also begin to inhibit COX-1. nih.gov The presence of the 4-tert-butylphenol (B1678320) group in the target compound is significant, but its specific inhibitory potency and selectivity (the ratio of COX-1 to COX-2 inhibition) would require direct enzymatic assays for confirmation.
Carbonic Anhydrase (CAIII) Inhibition and Zinc Ion Coordination
Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes. nih.gov Although specific inhibitory data for this compound against the CAIII isoform is not detailed in the available literature, nicotinic acid derivatives are recognized as effective inhibitors of various human CA isoforms. nih.gov
The mechanism of inhibition by carboxylates, such as nicotinic acid derivatives, is well-understood. It is proposed that the carboxylate group of the inhibitor coordinates directly to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity, thereby inhibiting it. nih.gov For some derivatives, other parts of the molecule, like an N-oxide group, can form hydrogen bonds with key residues in the active site, such as the proton shuttle residue His64 (in hCA II), further stabilizing the inhibitor-enzyme complex. nih.gov Given its nicotinic acid structure, this compound is predicted to follow this zinc-coordination mechanism of CA inhibition.
Stearoyl-CoA Desaturase (SCD) Inhibition and Liver-Targeted Recognition
The compound's nicotinic acid moiety plays a crucial role in its profile as a Stearoyl-CoA Desaturase (SCD) inhibitor. SCD is a key enzyme in fatty acid metabolism. aging-us.comacs.org Research has successfully transformed systemically-distributed SCD inhibitors into liver-targeted compounds by incorporating a nicotinic acid group. aging-us.com
This liver-targeting is achieved through molecular recognition by organic anion-transporting polypeptides (OATPs), which are highly expressed on the surface of hepatocytes. aging-us.comresearchgate.net The nicotinic acid structure serves as a critical component for this recognition, facilitating the uptake of the inhibitor into the liver. aging-us.com This strategy aims to concentrate the inhibitor in the liver, the primary organ for its therapeutic effect in metabolic disorders, while minimizing exposure and potential mechanism-based side effects in other tissues like the skin and eyes. researchgate.netresearchgate.net Preclinical studies have demonstrated that nicotinic acid-based, liver-targeting SCD inhibitors show efficacy in oral glucose tolerance tests, an effect attributed to on-target SCD1 activity. aging-us.com
| Target Enzyme | Key Structural Moiety | Mechanism of Action | Key Advantage | Reference |
|---|---|---|---|---|
| Stearoyl-CoA Desaturase (SCD1) | Nicotinic Acid | Inhibition of SCD1 enzymatic activity. | Liver-targeted distribution via recognition by OATP transporters, potentially improving the therapeutic window. | aging-us.comresearchgate.netresearchgate.net |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the degradation of bioactive lipids like N-palmitoylethanolamine (PEA). nih.gov Inhibition of NAAA is being explored as a therapeutic strategy for inflammatory conditions. nih.govfondation-charcot.orgnih.govnih.gov Following a thorough review of the scientific literature, no specific data were found detailing the inhibitory activity of this compound against N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Bacterial Threonyl-tRNA Synthetase (ThrRS) Inhibition
Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in bacterial protein biosynthesis, making it a target for the development of new antibacterial agents. uea.ac.uknih.gov Inhibitors of aminoacyl-tRNA synthetases represent a promising class of anti-infectives. researchgate.netmdpi.com However, a review of the available scientific literature did not yield information regarding the inhibition of bacterial threonyl-tRNA synthetase (ThrRS) by this compound or its close structural analogues.
Elucidation of Other Enzyme-Target Interactions
The interaction of this compound with various enzymes can be inferred from studies on its core structure, nicotinic acid (niacin). The pyridine nitrogen and carboxylic acid group of the nicotinic acid moiety are key features that can mediate interactions with enzyme active sites.
Research has shown that nicotinic acid and its amide form, nicotinamide (B372718), can act as inhibitors of human cytochrome P450 (CYP) enzymes, particularly at high concentrations. nih.gov This inhibition is thought to occur through the coordination of the pyridine nitrogen atom with the heme iron at the enzyme's active site. nih.gov Specifically, nicotinic acid has been demonstrated to inhibit CYP2D6. nih.gov Given that this compound retains this pyridine nitrogen, it may exhibit similar inhibitory potential. The bulky 4-tert-butylphenoxy substituent could, however, influence the affinity and selectivity for different CYP isoforms due to steric effects within the enzyme's binding pocket.
Studies on similar structures, such as 2-anilinophenylacetic acids (analogues of diclofenac), have shown that their anti-inflammatory activity is linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net While structurally different, this highlights that the general scaffold of an aromatic ring linked to an acidic group can interact with key inflammatory enzymes.
Table 1: Inhibitory Activity of Nicotinic Acid on Human P450 Enzymes
| Compound | Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM |
| Nicotinamide | CYP2D6 | 19 +/- 4 mM |
| Nicotinamide | CYP3A4 | 13 +/- 3 mM |
| Nicotinamide | CYP2E1 | 13 +/- 8 mM |
Data sourced from in vitro inhibition studies. nih.gov
Receptor Modulation and Ligand Binding Dynamics
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission. nih.gov The binding of agonists to these receptors, which are pentamers of various α and β subunits, occurs at the interface between subunits. nih.govuchile.cl The α4β2 subtype is the most prevalent in the mammalian brain. uchile.cl
The antagonism of nAChRs is a property of many molecules that can occupy the binding site without inducing the conformational change required for channel opening. For many antagonists, bulky substituents play a key role. The large 4-tert-butylphenoxy group would likely prevent the precise alignment required for agonism and could sterically hinder the channel's gating mechanism. Studies on other nAChR antagonists, like the non-competitive inhibitor bupropion (B1668061) and its photoreactive analog (±)-2-(N-tert-butylamino)-3'-iodo-4'-azidopropiophenone, show that interactions occur within the ion channel pore, involving interactions with serine and valine rings. chemrxiv.org This suggests a potential alternative mechanism where this compound could act as a channel blocker rather than a competitive antagonist at the acetylcholine binding site.
Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene transcription by forming dimers with themselves (homodimers) or other nuclear receptors (heterodimers), such as PPARs and RARs. nih.govnih.gov
Recent research has specifically identified substituted tert-butylphenols as activators of RXR. researchgate.net An in silico to in vivo study demonstrated that bulky aliphatic substitutions at the C4 position of a 2,6-di-tert-butylphenol (B90309) backbone facilitate RXRα activation. Molecular modeling showed that these bulky groups, such as a tert-butyl group, increase the steric complementarity with the hydrophobic ligand-binding pocket (LBP) of RXR. researchgate.net The 4-tert-butylphenoxy group of this compound contains this key structural feature. It is plausible that this part of the molecule can occupy the RXR LBP, where the tert-butyl group engages in favorable hydrophobic interactions, leading to receptor activation. This activation would then initiate the downstream transcriptional regulation characteristic of RXR signaling pathways. nih.govnih.gov
Table 2: Predicted and Observed Activity of tert-Butylphenols on RXR
| Compound | Key Structural Feature | Predicted Activity (Docking/ML) | In Vitro/In Vivo Result |
|---|---|---|---|
| TTBP | 2,6-di-tert-butylphenol with C4 tert-butyl | Active | Potentiated TH action (RXR-dependent) |
| 4sB-DTBP | 2,6-di-tert-butylphenol with C4 sec-butyl | Active | Potentiated TH action (RXR-dependent) |
| 2,6-DTBP | 2,6-di-tert-butylphenol (no C4 sub) | Weak/Inactive | Inactive |
Data highlights the importance of a bulky C4 substituent for RXR activation. researchgate.net
Detailed Molecular Interactions and Binding Modes at Target Sites
Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. youtube.com The structure of this compound offers several sites for hydrogen bonding:
Hydrogen Bond Donors: The hydroxyl group (-OH) of the carboxylic acid is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the carboxylic acid, the ether oxygen (-O-), and the pyridine ring nitrogen (=N-) are all potential hydrogen bond acceptors.
In a receptor binding pocket, the carboxylic acid group can form strong, charge-assisted hydrogen bonds with basic amino acid residues like arginine or lysine (B10760008), or standard hydrogen bonds with residues like serine, threonine, or tyrosine. nih.gov The pyridine nitrogen, a key feature in the binding of nicotinic ligands, commonly acts as a hydrogen bond acceptor from residues on the "complementary" subunit of nAChRs. chemrxiv.org The ether oxygen provides an additional point for potential hydrogen bonding, adding to the molecule's ability to form a stable network within a binding site. Studies on related molecules, such as nicotinamide-oxalic acid salts, have confirmed the formation of strong intermolecular hydrogen bonds involving the pyridine ring and carboxylic acid groups. researchgate.net
Table 3: Potential Hydrogen Bond Interactions for this compound
| Molecular Group | Type | Potential Amino Acid Partners |
|---|---|---|
| Carboxylic Acid (-COOH) | Donor (from -OH) | Asp, Glu, Ser, Thr, Tyr, Backbone C=O |
| Carboxylic Acid (-COOH) | Acceptor (from C=O) | Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr |
| Pyridine Nitrogen (=N-) | Acceptor | Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr |
Beyond hydrogen bonding, the binding affinity of this compound is significantly influenced by ionic and hydrophobic interactions.
Ionic Interactions: At physiological pH, the carboxylic acid group (pKa ~3-4) will be deprotonated, carrying a negative charge (-COO⁻). nih.gov This allows for strong ionic interactions (salt bridges) with positively charged residues such as arginine (Arg) and lysine (Lys) in a receptor's binding site. This type of charge-assisted interaction is a powerful driver of binding affinity. nih.gov
Hydrophobic Interactions: The 4-tert-butylphenoxy portion of the molecule is predominantly hydrophobic and plays a crucial role in binding to nonpolar pockets in target proteins. mdpi.comnih.gov
Phenyl Ring: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This is a common feature in ligand binding, for instance, within the aromatic box of the nAChR binding site. researchgate.net
Understanding Conformational Changes Upon Ligand Binding
The molecular interactions between a ligand and its target protein are fundamental to its biological activity. A critical aspect of this interaction is the conformational change induced in the protein upon ligand binding. This process is often the trigger for the subsequent signaling cascade or enzymatic activity. For the compound This compound , understanding these structural changes is key to elucidating its precise mechanism of action.
Based on its chemical structure, This compound is a derivative of nicotinic acid . Scientific literature extensively documents that nicotinic acid exerts its pharmacological effects primarily by acting as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA₂). wikipedia.orgnih.govwjgnet.com Activation of this receptor is responsible for the well-known effects of nicotinic acid on lipid metabolism. nih.govwjgnet.comnih.gov Therefore, it is hypothesized that This compound may also target GPR109A or a related receptor.
The binding of an agonist to a G protein-coupled receptor like GPR109A typically induces significant conformational shifts. These changes involve the transmembrane helices rearranging to create a binding site for intracellular G-proteins, thereby initiating a downstream signaling cascade. wjgnet.com
However, a comprehensive review of published scientific literature reveals a lack of specific studies detailing the binding of This compound to a biological target. Consequently, there is no available data from experimental methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy that would describe the precise conformational changes this specific compound induces in its target protein. While general principles of ligand-induced conformational changes are well-established nih.gov, specific research findings and detailed structural data for the interaction of This compound are not present in the current body of scientific literature.
Due to the absence of this specific research, data tables detailing binding affinities, interacting residues, and specific structural rearrangements for This compound cannot be generated. Further research, including structural biology studies, would be required to elucidate the conformational dynamics of its interaction with its biological target.
Preclinical Pharmacological Investigations
In Vitro Biological Activity Assessments
Anti-inflammatory Activity Assays in Macrophage Cell Models
General methodologies for assessing anti-inflammatory activity in macrophage cell lines, such as RAW 264.7, involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS). The potential of a test compound to mitigate the subsequent inflammatory response is then quantified.
Studies on related compounds, such as nicotinic acid itself, have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated human monocytes. This effect is often mediated through specific cellular receptors and signaling pathways, such as the GPR109A receptor and the NF-κB pathway. However, no published data exists to confirm or quantify the effect of 2-[4-(tert-butyl)phenoxy]nicotinic acid on TNF-α or IL-6 production.
The assessment of nitric oxide (NO) production, often measured indirectly as nitrite (B80452) in cell culture supernatants, is a common marker for inflammation in macrophage models. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is typically run in parallel to assess cell viability, ensuring that any observed reduction in inflammatory markers is not due to cytotoxicity of the compound. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells. There is no specific information available regarding the impact of this compound on nitrite production or its cytotoxicity profile in macrophage cell lines.
Antioxidant Activity Studies
The antioxidant potential of a chemical compound is commonly evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric-Reducing Antioxidant Power (FRAP) assay. The chemical structure of this compound, containing a phenolic group, suggests potential antioxidant activity, as phenolic compounds are known to act as hydrogen donors to stabilize free radicals. However, without experimental data from assays such as DPPH or FRAP, the antioxidant capacity of this specific molecule remains undetermined.
Antiproliferative and Cytotoxicity Evaluations in Tumor Cell Lines
The potential for a compound to inhibit the growth of cancer cells is evaluated using various tumor cell lines. Antiproliferative effects are often assessed by measuring the inhibition of cell growth over time, while cytotoxicity assays determine the concentration at which a compound induces cell death. Studies on other classes of compounds, such as phenolic acids and chalcones, have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer cells. There are no public records of this compound being tested for antiproliferative or cytotoxic activity against any tumor cell lines.
Antimicrobial Efficacy Testing
The antimicrobial activity of a compound is determined by its ability to inhibit the growth of or kill microorganisms, including bacteria and fungi. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. While some nicotinic acid derivatives and compounds containing tert-butylphenyl groups have shown antimicrobial properties against certain pathogens, the specific antimicrobial spectrum and efficacy of this compound have not been reported.
Specific Enzyme Activity Inhibition Assays in Cell-Free Systems
No published data from cell-free enzyme activity inhibition assays for this compound are currently available.
Cellular Uptake and Receptor Binding Studies in Transfected Cell Lines
A review of the literature did not yield any studies concerning the cellular uptake or receptor binding properties of this compound in transfected cell lines.
In Vivo Preclinical Efficacy Models
Animal Models of Inflammation (e.g., Carrageenan-Induced Arthritis)
There are no available in vivo preclinical efficacy studies for this compound in animal models of inflammation, such as carrageenan-induced arthritis.
Animal Models for Metabolic Disorders (e.g., Type 2 Diabetes in Rodents, Obesogenesis)
No studies were identified that investigated the effects of this compound in established animal models of metabolic disorders. Standard models for these conditions, such as the high-fat diet/streptozotocin-induced diabetic rodent model or genetic models of obesity like the Leprdb/db mouse, are commonly used to evaluate novel therapeutic agents. mdpi.comnih.gov These models are designed to mimic key aspects of human metabolic diseases, including hyperglycemia, insulin (B600854) resistance, and excessive weight gain. mdpi.comresearchgate.net For instance, the combination of a high-fat diet with a low dose of streptozotocin (B1681764) in rodents induces a state that resembles the pathophysiology of type 2 diabetes. nih.gov However, a search of the scientific literature did not yield any results detailing the evaluation of this compound in these or any other relevant metabolic disease models.
Animal Models for Anticancer Efficacy (e.g., Tumor Xenograft Models)
There is no available data from preclinical studies assessing the anticancer efficacy of this compound. The evaluation of potential anticancer drugs typically involves the use of various animal models, including tumor xenograft models where human cancer cells are implanted into immunocompromised mice. nih.govmdpi.com These models are crucial for observing a compound's effect on tumor growth and progression in a living system. nih.gov Despite the established use of such models in oncology research, no published research has documented the testing of this compound for its potential anticancer properties.
Animal Models for Antimicrobial Efficacy
A thorough literature search found no evidence of this compound being evaluated for its antimicrobial efficacy in any preclinical animal models. In vivo models are essential for determining the therapeutic potential of new antimicrobial agents against various pathogens. frontiersin.org These models allow researchers to assess a compound's ability to combat infections in a complex biological environment. However, no studies have been published that describe the investigation of this compound in this context.
Pharmacodynamic Profiling and Biomarker Modulation in Rodent Models
Consistent with the absence of efficacy studies, no information is available regarding the pharmacodynamic profiling or biomarker modulation of this compound in rodent models. Pharmacodynamic studies are critical for understanding how a compound affects the body, including its mechanism of action and its impact on relevant biological markers. frontiersin.org For example, in diabetes research, key biomarkers might include blood glucose and glycosylated hemoglobin levels. frontiersin.org Without any preclinical studies on this compound, data on its pharmacodynamic properties and its effects on biomarkers in animal models remain unavailable.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition. For derivatives of nicotinic acid, molecular docking has been employed to explore their interactions with various biological targets. mdpi.comdergipark.org.trnih.gov
Analysis of Ligand-Protein Interaction Fingerprints
Once a docking simulation predicts the binding pose of a ligand, the interactions between the ligand and the protein's active site residues can be analyzed. These interactions are often represented as a "fingerprint," which is a binary string or a diagram that highlights the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions.
In studies of nicotinic acid derivatives, these fingerprints are essential for understanding structure-activity relationships (SAR). For example, the carboxylic acid group of the nicotinic acid scaffold is a common site for hydrogen bonding with receptor residues. nih.gov The tert-butylphenoxy group of 2-[4-(tert-butyl)phenoxy]nicotinic acid would be expected to form significant hydrophobic interactions within a binding pocket.
An illustrative analysis of ligand-protein interactions for a hypothetical binding scenario of a nicotinic acid derivative is presented in Table 1.
| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |
| Hydrogen Bond | Carboxylic Acid | Arg121 | 2.8 |
| Hydrogen Bond | Pyridine (B92270) Nitrogen | Ser245 | 3.1 |
| Hydrophobic | tert-butyl group | Leu150, Val154 | N/A |
| Pi-Pi Stacking | Phenyl Ring | Phe289 | 4.5 |
Prediction of Binding Poses and Affinities
A primary goal of molecular docking is to predict the most stable binding pose of a ligand within a protein's active site and to estimate the strength of this interaction, known as the binding affinity. The binding affinity is often expressed as a scoring function value or as a predicted inhibition constant (Ki) or dissociation constant (Kd). Lower binding energy values typically indicate a more stable and potent interaction.
For various nicotinic acid derivatives, docking studies have been used to predict their binding affinities to targets like dihydrofolate reductase and tyrosyl-tRNA synthetase. mdpi.com These predictions help in prioritizing compounds for further experimental testing. The accuracy of binding affinity prediction can be enhanced by using advanced scoring functions and machine learning models. nih.gov
Table 2 provides an example of predicted binding affinities for a series of nicotinic acid analogs against a hypothetical protein target.
| Compound | Predicted Binding Affinity (kcal/mol) |
| Nicotinic Acid | -5.2 |
| 2-chloronicotinic acid | -5.8 |
| 2-phenoxynicotinic acid | -6.5 |
| This compound | -7.3 (Hypothetical) |
Characterization of Active Site Conformational Dynamics
Proteins are not static entities; their active sites can undergo conformational changes upon ligand binding. Molecular dynamics (MD) simulations, often used in conjunction with docking, can provide insights into these dynamic changes. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe how the binding of a ligand may alter the shape and flexibility of the active site. This "induced fit" phenomenon is critical for a stable ligand-protein complex. Studies on nicotinic acetylcholine (B1216132) receptors, for instance, have shown that the binding of agonists induces conformational changes in specific loops of the receptor, which is essential for channel gating. researchgate.netlongdom.org
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, reactivity, and spectroscopic properties of molecules.
Elucidation of Mechanistic Pathways for Chemical Transformations
DFT calculations can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanistic pathway. This includes identifying the starting materials, products, and any transient intermediates or transition states. For the synthesis of nicotinic acid derivatives, DFT could be used to study the mechanisms of reactions such as esterification or amidation at the carboxylic acid position, or substitution reactions on the pyridine ring.
Characterization of Transition States and Intermediate Structures
A key aspect of understanding a reaction mechanism is the characterization of its transition states and any intermediates that may be formed. A transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-making and bond-breaking processes. Intermediates are metastable species that exist in energy minima between transition states.
DFT calculations can accurately predict the geometries and energies of these transient species. For example, in the synthesis of nicotinic acid derivatives involving nucleophilic aromatic substitution, DFT could be used to characterize the Meisenheimer complex, a key intermediate in this type of reaction. Vibrational frequency analysis is often performed on the calculated structures to confirm whether they are true minima (all real frequencies) or transition states (one imaginary frequency). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For GPR109A agonists, these models are instrumental in predicting the potency of new chemical entities.
Development of Predictive Models for Biological Potency
There are no published predictive QSAR models specifically developed or validated for this compound. While general QSAR studies have been conducted for various classes of nicotinic acid receptor agonists, the specific datasets and resulting models for phenoxy-nicotinic acids are not described in the accessible literature.
Identification of Key Molecular Descriptors Influencing Activity
Without specific QSAR studies on this compound, the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that quantitatively influence its activity on GPR109A have not been formally identified and reported. General knowledge suggests that the carboxylic acid moiety is crucial for activity, likely forming a key interaction with the receptor.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Such models are frequently used as queries for virtual screening to identify new potential ligands from large chemical databases.
No specific pharmacophore models derived from or used to identify this compound have been published. While homology models of the GPR109A receptor have been constructed to aid in the design of agonists, mdpi.com and pharmacophore-based screening has been applied to the broader class of GPCRs, genecards.org the specific application and results for the title compound are not available.
Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing insights into the dynamic interactions between a ligand and its target receptor over time.
There are no publicly available reports on the conformational analysis or molecular dynamics simulations of a complex between this compound and its putative target, GPR109A. Studies on other ligands, such as hippuric acid, have utilized MD simulations to explore binding to the GPR109A receptor, but these findings cannot be directly extrapolated to this compound. mdpi.com
Development of Advanced Derivatives and Analogues
Nicotinic Acid Scaffold Diversification Strategies
Diversification of the nicotinic acid scaffold is a key strategy to explore the chemical space around the lead compound and to improve its drug-like properties. This involves the introduction of various substituents and the replacement of existing functionalities with bioisosteric groups.
The replacement of the pyridine (B92270) ring in nicotinic acid derivatives with other heterocyclic systems can lead to compounds with novel biological activities and improved pharmacological profiles. wikipedia.org This approach, known as scaffold hopping, aims to identify new intellectual property and to overcome limitations of the original scaffold, such as metabolic instability or off-target effects. For instance, the pyridine ring can be replaced by other nitrogen-containing heterocycles like pyrimidine, pyrazine, or imidazole, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. mdpi.commsu.edu
Furthermore, fusing an additional ring to the nicotinic acid core can create more rigid structures, which may lead to higher affinity and selectivity for the target protein. Examples of such fused systems include quinoline, benzothiophene, indole, and benzofuran. wikipedia.org The synthesis of these diverse heterocyclic analogues often involves multi-step reaction sequences, starting from appropriately substituted precursors. nih.gov
A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized by combining the nicotinic acid and thiophene (B33073) substructures, indicating the exploration of different heterocyclic combinations to discover novel fungicides. mdpi.com
The carboxylic acid group of 2-[4-(tert-butyl)phenoxy]nicotinic acid is a prime target for modification to develop prodrugs with improved bioavailability and to enhance binding interactions with the target protein. nih.gov
Prodrug strategies often involve the esterification or amidation of the carboxylic acid to increase lipophilicity and facilitate passive diffusion across biological membranes. mdpi.com These modifications can mask the polar carboxylic acid group, which can be a liability for oral absorption. Once absorbed, the prodrug is designed to be hydrolyzed by esterases or other enzymes to release the active parent drug. nih.gov A variety of promoieties can be used, including simple alkyl esters, polyethylene (B3416737) glycol (PEG) esters, or amino acid conjugates. nih.gov For example, a series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of modifying the carboxylic acid group. nih.gov
Beyond prodrugs, the carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, to improve pharmacokinetic properties or to establish different binding interactions. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic nature of the carboxylic acid while offering different spatial arrangements and hydrogen bonding patterns.
Design and Synthesis of Hybrid Molecules with Multi-Target Activities
A contemporary approach in drug discovery is the design of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This strategy aims to create drugs that can modulate multiple targets simultaneously, which can be particularly beneficial for treating complex diseases. The this compound scaffold can be a valuable component in such hybrid molecules.
For instance, the nicotinic acid moiety could be linked to another pharmacophore known to interact with a different target. The linker used to connect the two fragments is a critical design element, as its length and flexibility can significantly impact the activity of the hybrid molecule. The synthesis of such hybrids often involves coupling the two pharmacophoric units through a suitable chemical reaction, such as amide bond formation or click chemistry. mdpi.com The development of hybrid compounds containing fragments of usnic acid and monoterpenoids has been explored for the inhibition of tyrosyl-DNA phosphodiesterase 1. mdpi.com
Exploration of Novel Linkers and Side Chains for Improved Pharmacological Profiles
The ether linker and the tert-butylphenoxy side chain in this compound are crucial for its activity, and their modification offers another avenue for optimizing the pharmacological profile.
The length and nature of the linker connecting the pyridine and phenyl rings can be varied. For example, replacing the ether oxygen with a sulfur atom (thioether) or an amino group (amine) can alter the geometry and electronic properties of the molecule. Additionally, the introduction of short alkyl chains as linkers can provide different conformational flexibility.
The 4-tert-butyl group on the phenoxy ring is a key feature that influences the lipophilicity and steric bulk of the molecule. nih.govresearchgate.netsemanticscholar.org Structure-activity relationship (SAR) studies could involve replacing the tert-butyl group with other bulky alkyl groups (e.g., isopropyl, cyclohexyl), halogen atoms, or other functional groups to probe the steric and electronic requirements of the binding pocket. The synthesis of analogues with different substituents on the phenoxy ring can be achieved by reacting 2-chloronicotinic acid with the corresponding substituted phenols. nih.gov
A series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues were synthesized to explore their utility as smoking cessation aids, highlighting the importance of side chain modifications in tuning the pharmacological activity. nih.gov
Strategies for Enhanced Target Specificity and Potency through Analogue Synthesis
The rational design and synthesis of analogues are central to improving the target specificity and potency of a lead compound. This is often an iterative process involving cycles of design, synthesis, and biological evaluation.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogues. These methods can help to identify key interactions between the ligand and its target and to predict the activity of virtual compounds before their synthesis.
The synthesis of focused libraries of analogues with systematic variations at different positions of the this compound scaffold allows for a thorough exploration of the SAR. For example, a library could be created with diverse substituents at the 4-position of the phenoxy ring or with different heterocyclic cores. High-throughput screening of these libraries can then identify compounds with improved potency and selectivity. The development of thiophenic analogues of benzothiadiazine dioxides as potent potentiators of AMPA receptors demonstrates the successful application of analogue synthesis to enhance biological activity. researchgate.net
Application of Privileged Substructure-Based Design in Library Synthesis
The 2-phenoxynicotinic acid core can be considered a "privileged substructure," a molecular framework that is able to bind to multiple biological targets with high affinity. This concept is widely used in the design of combinatorial libraries for drug discovery.
By using the 2-phenoxynicotinic acid scaffold as a template, large and diverse libraries of compounds can be synthesized. This can be achieved by employing solid-phase or solution-phase combinatorial chemistry techniques. For example, the 2-chloronicotinic acid starting material can be attached to a solid support, and then reacted with a variety of phenols and subsequently with different amines to create a library of amides. This approach allows for the rapid generation of a large number of compounds for biological screening.
The development of new synthetic methodologies is also crucial for the efficient construction of such libraries. For example, palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of nicotinic acid derivatives. koreascience.kr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
